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Compound of Interest

Compound Name: Epofolate

Cat. No.: B1191756

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of the clinical trial data for Epofolate (BMS-
753493), with a focus on the reasons for its lack of efficacy.

Frequently Asked Questions (FAQS)

Q1: What is Epofolate (BMS-753493) and what was its intended mechanism of action?

Al: Epofolate (BMS-753493) is a folate conjugate of the epothilone analog BMS-748285.[1] It
was designed as a targeted chemotherapeutic agent to selectively deliver the cytotoxic
epothilone analog to cancer cells that overexpress the folate receptor alpha (FRa).[1][2] The
proposed mechanism involved the binding of the folate portion of Epofolate to FRa on the
tumor cell surface, leading to endocytosis of the drug-receptor complex. Inside the cell, the
linker was designed to be cleaved, releasing the active epothilone payload (BMS-748285) to
induce cell death by stabilizing microtubules.[2]

Q2: What was the primary reason for the discontinuation of Epofolate’s clinical development?

A2: The clinical development of Epofolate was discontinued due to a lack of demonstrated
antitumor activity.[1] In the first-in-human Phase I/lla studies, no objective tumor responses
were observed in patients with advanced solid tumors.[1]

Q3: Were there any safety concerns with Epofolate in the clinical trials?
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A3: Epofolate was generally found to be tolerable in the Phase I/lla studies.[1] The observed
toxicities were consistent with those known to be associated with the epothilone class of
anticancer agents.[1] Dose-limiting toxicities included fatigue, transaminitis, gastrointestinal
toxicity, and mucositis.[1] Notably, peripheral neuropathy and neutropenia appeared to be less
frequent and less severe compared to other epothilones.[1] One patient experienced Stevens-
Johnson syndrome, which was attributed to the drug.[1]

Troubleshooting Guide: Understanding the Lack of
Efficacy

This section addresses potential experimental questions and provides insights based on the
available data.

Issue: Why might a folate receptor-targeted drug like Epofolate fail to show efficacy despite a
sound theoretical mechanism?

Possible Explanations:

« Insufficient Drug Accumulation at the Tumor Site: While preclinical studies in mice showed
preferential uptake in FRa-positive tumors, the concentration of the active drug in human
tumors may not have reached the therapeutic threshold.[2]

« Inefficient Cleavage of the Linker: The linker connecting the folate targeting moiety to the
cytotoxic payload must be efficiently cleaved within the target cell to release the active drug.
Incomplete or slow cleavage would result in a suboptimal therapeutic effect.

o Heterogeneity of Folate Receptor Expression: The expression of FRa can be heterogeneous
within a tumor and among different patients. Patients in the trials may not have had sufficient
levels of FRa expression for the drug to be effective.

» Drug Resistance Mechanisms: Tumor cells could have developed resistance to the
epothilone payload, rendering the released cytotoxic agent ineffective.

e Suboptimal Dosing and Scheduling: While two different dosing schedules were explored, it's
possible that neither was optimal for achieving a therapeutic window that balanced efficacy
and toxicity.
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Clinical Trial Data Summary

The following tables summarize the key quantitative data from the two parallel Phase I/lla
studies of Epofolate.

Table 1: Study Design and Dosing Information

Parameter Study 1 Study 2
] Days 1, 4, 8, and 11 of a 21-
Dosing Schedule Days 1-4 of a 21-day cycle
day cycle
Starting Dose 5 mg daily 2.5 mg daily

Maximum Tolerated Dose

26 m 15m
(MTD) g g

Source: Peethambaram et al., 2014[1]

Table 2: Key Efficacy and Safety Findings

Outcome Result

Objective Tumor Responses None observed in either study

o o Fatigue, transaminitis, gastrointestinal toxicity,
Dose-Limiting Toxicities .
mucositis

Serious Adverse Events One case of Stevens-Johnson syndrome

Source: Peethambaram et al., 2014[1]

Experimental Protocols

Phase I/lla Clinical Trial Methodology (NCT00546247 & NCT00550017)

o Study Design: Two parallel, multi-institutional, open-label, dose-escalation Phase I/lla studies
were conducted in patients with advanced solid tumors.[1]
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» Patient Population: Patients with advanced, metastatic, or recurrent solid tumors for which
standard therapy was not available or was no longer effective.

e Drug Administration: Epofolate (BMS-753493) was administered as an intravenous infusion.

[1]

e Dose Escalation: A standard 3+3 dose-escalation design was used to determine the
maximum tolerated dose (MTD).

e Outcome Measures:
o Primary: To assess the safety and tolerability of Epofolate and to determine the MTD.

o Secondary: To characterize the pharmacokinetic profile of Epofolate and its active
metabolite, and to assess any preliminary evidence of antitumor activity.
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Caption: Proposed mechanism of action for Epofolate (BMS-753493).

Logical Relationship: Reasons for Lack of Efficacy
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Caption: Potential contributing factors to the lack of clinical efficacy of Epofolate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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